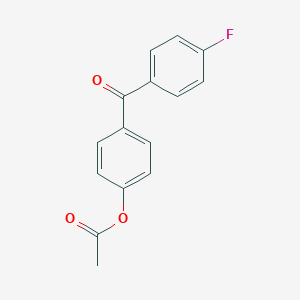

4-Acetoxy-4'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-fluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOBILDXRLBYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641694 | |

| Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133830-31-6 | |

| Record name | 4-(4-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-acetoxy-4'-fluorobenzophenone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetoxy-4'-fluorobenzophenone. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. This document details a plausible synthetic route, outlines robust experimental protocols for its characterization, and presents predicted spectral data to aid in its identification and purification. The information herein is curated to provide researchers and drug development professionals with a foundational understanding of this compound, underpinned by established chemical principles and validated experimental methodologies.

Introduction

Benzophenone and its derivatives are a well-established class of compounds with diverse applications, ranging from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzophenones attractive targets in drug discovery. The further addition of an acetoxy group can serve as a pro-drug moiety, potentially improving bioavailability, or act as a key intermediate for further chemical transformations.

This guide focuses on the specific, yet not widely documented, compound this compound. In the absence of extensive published data, this document serves as a predictive and methodological resource. We will explore its postulated properties based on the known characteristics of its constituent moieties: the 4-fluorobenzophenone core and the acetoxy functional group. Furthermore, we will provide detailed experimental protocols that are self-validating and grounded in established laboratory practices, enabling researchers to synthesize and characterize this compound with a high degree of confidence.

Postulated Physicochemical Properties

The physicochemical properties of this compound can be predicted by considering the additive properties of its structural components. The core structure is 4-fluorobenzophenone, with an acetoxy group at the 4-position of one of the phenyl rings.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₁FO₃ | Derived from the chemical structure. |

| Molecular Weight | 258.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar benzophenone derivatives. |

| Melting Point | Expected to be a sharp melting point, likely in the range of 80-120 °C | The introduction of the acetoxy group will alter the crystal lattice energy compared to 4-hydroxy-4'-fluorobenzophenone (m.p. 168-171 °C). A precise value requires experimental determination. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | The ester functionality and the overall aromatic character suggest poor aqueous solubility. The presence of the polar carbonyl and ester groups should allow for solubility in moderately polar organic solvents. |

| Lipophilicity (LogP) | Predicted to be higher than 4-hydroxy-4'-fluorobenzophenone | The acetylation of the hydroxyl group increases the nonpolar character of the molecule, thereby increasing its lipophilicity. |

Synthesis and Purification

A reliable synthetic route to this compound involves a two-step process: the synthesis of the precursor 4-hydroxy-4'-fluorobenzophenone, followed by its acetylation.

Synthesis of 4-hydroxy-4'-fluorobenzophenone

The precursor can be synthesized via a Friedel-Crafts acylation reaction between 4-hydroxybenzoic acid and fluorobenzene.[1]

Caption: Proposed synthesis of 4-hydroxy-4'-fluorobenzophenone.

Acetylation of 4-hydroxy-4'-fluorobenzophenone

The acetylation of the phenolic hydroxyl group can be achieved using acetic anhydride in the presence of a base catalyst such as pyridine or triethylamine.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-4'-fluorobenzophenone in a suitable solvent such as dichloromethane or pyridine.

-

Addition of Reagents: To the stirred solution, add 1.5 equivalents of acetic anhydride followed by a catalytic amount (0.1 equivalents) of a base like pyridine (if not used as the solvent).

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If dichloromethane was used as the solvent, wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. If pyridine was the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: Choose a suitable solvent system. A good starting point is a mixture of ethanol and water or ethyl acetate and hexanes. The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude product in a minimal amount of the boiling solvent.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath once it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Caption: General workflow for the purification by recrystallization.

Experimental Characterization

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range typically indicates the presence of impurities.

-

Sample Preparation: Place a small amount of the dried, purified crystals into a capillary tube, sealed at one end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Measurement: Heat the sample slowly (1-2 °C per minute) and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Solubility Assessment

A qualitative assessment of solubility in various solvents can provide insights into the polarity of the compound.

-

Sample Preparation: To a series of small test tubes, add approximately 10 mg of the compound.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, hexanes).

-

Observation: Agitate the tubes and observe whether the solid dissolves completely, partially, or not at all at room temperature.

Predicted Spectroscopic Data

The following spectral data are predicted for this compound and can be used to confirm its identity after synthesis.

¹H NMR Spectroscopy

-

Aromatic Protons (8H): Multiple signals are expected in the aromatic region (δ 7.0-8.0 ppm). The protons on the fluorinated ring will likely appear as doublets or triplets due to coupling with the fluorine atom. The protons on the acetoxy-substituted ring will also show characteristic splitting patterns.

-

Acetoxy Protons (3H): A sharp singlet is expected around δ 2.3 ppm, corresponding to the methyl protons of the acetoxy group.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two signals are expected for the two carbonyl carbons: one for the benzophenone ketone (around δ 195 ppm) and one for the ester of the acetoxy group (around δ 169 ppm).

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (J_C-F).

-

Acetoxy Methyl Carbon: A signal around δ 21 ppm is expected for the methyl carbon of the acetoxy group.

Infrared (IR) Spectroscopy

-

C=O Stretching: Two strong absorption bands are predicted in the carbonyl region. The ketone C=O stretch is expected around 1660 cm⁻¹, and the ester C=O stretch of the acetoxy group should appear at a higher frequency, around 1760 cm⁻¹.

-

C-O Stretching: A strong absorption band for the C-O stretching of the ester is expected in the region of 1200-1100 cm⁻¹.

-

C-F Stretching: A strong absorption band for the C-F stretch is expected around 1230 cm⁻¹.

-

Aromatic C-H Stretching: Signals are expected just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple absorptions are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 258.25.

-

Fragmentation Pattern: Characteristic fragmentation patterns are expected. A prominent fragment would likely be the loss of the acetyl group (CH₃CO•, 43 Da) to give a fragment at m/z = 215. Another common fragmentation would be the loss of the acetoxy group (CH₃COO•, 59 Da) to give a fragment at m/z = 199. The benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the fluorobenzoyl cation (FC₆H₄CO⁺) at m/z = 123 are also expected fragments.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for 4-fluorobenzophenone, it may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and characterization of this compound. By leveraging the known chemistry of its constituent parts, we have postulated its key physicochemical properties and provided detailed, actionable protocols for its experimental validation. The predicted spectral data serves as a benchmark for structural confirmation. This document is intended to empower researchers and scientists in their exploration of this promising compound and to facilitate its application in drug development and materials science.

References

- Process for the preparation of 4-hydroxybenzophenones.

Sources

An In-depth Technical Guide to 4-acetoxy-4'-fluorobenzophenone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The strategic functionalization of the two phenyl rings of the benzophenone core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 4-acetoxy-4'-fluorobenzophenone, a compound with potential as a versatile intermediate in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a diaryl ketone featuring a benzophenone core substituted with an acetoxy group at the 4-position of one phenyl ring and a fluorine atom at the 4'-position of the other. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the acetoxy group can serve as a pro-drug moiety or a key pharmacophore element.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| CAS Number | Not assigned |

| Molecular Formula | C₁₅H₁₁FO₃ |

| Molecular Weight | 258.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 80-100 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); Insoluble in water. |

Synthesis of this compound

A reliable and efficient two-step synthesis of this compound is proposed, starting from commercially available reagents. The first step involves the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride to produce the key intermediate, 4-fluoro-4'-hydroxybenzophenone. The second step is the acetylation of the hydroxyl group of this intermediate using acetic anhydride.

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of 4-Fluoro-4'-hydroxybenzophenone

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones. In this step, phenol is acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension. Subsequently, add phenol (1.0 equivalent) dissolved in the same solvent dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (2 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-fluoro-4'-hydroxybenzophenone as a solid.[4]

Table 2: Properties of 4-Fluoro-4'-hydroxybenzophenone

| Property | Value | Source |

| CAS Number | 25913-05-7 | [5] |

| Molecular Formula | C₁₃H₉FO₂ | [5] |

| Molecular Weight | 216.21 g/mol | [6] |

| Appearance | White to light yellow powder | [7] |

| Melting Point | 168 - 171 °C | [7] |

Step 2: Acetylation of 4-Fluoro-4'-hydroxybenzophenone

The hydroxyl group of the intermediate is then acetylated using acetic anhydride in the presence of a base catalyst like pyridine.[8][9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-4'-hydroxybenzophenone (1.0 equivalent) in pyridine.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-cold water and stir until the excess acetic anhydride is hydrolyzed. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[10]

Characterization of this compound

As this compound is not well-documented, a full suite of analytical techniques should be employed for its characterization. Below are the predicted spectroscopic data based on its structure and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The protons on the fluoro-substituted ring will appear as a doublet of doublets due to coupling with the fluorine atom and adjacent protons. The protons on the acetoxy-substituted ring will appear as two doublets. The methyl protons of the acetoxy group will be a sharp singlet.

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the carbons of the two phenyl rings, and the carbons of the acetoxy group. The carbon atoms on the fluoro-substituted ring will show coupling with the fluorine atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale for Prediction |

| H-2', H-6' | 7.80-7.90 (dd) | 132.5 (d) | Protons ortho to the carbonyl and coupled to fluorine. |

| H-3', H-5' | 7.15-7.25 (t) | 115.8 (d) | Protons meta to the carbonyl and coupled to fluorine. |

| H-2, H-6 | 7.75-7.85 (d) | 130.5 | Protons ortho to the carbonyl. |

| H-3, H-5 | 7.20-7.30 (d) | 121.5 | Protons meta to the carbonyl and ortho to the acetoxy group. |

| -OCOCH₃ | 2.30-2.35 (s) | 21.1 | Methyl protons of the acetoxy group. |

| C=O | - | 195.0 | Typical chemical shift for a diaryl ketone carbonyl carbon. |

| C-4' | - | 165.5 (d) | Carbon attached to fluorine, showing a large C-F coupling constant. |

| C-1' | - | 133.0 | Quaternary carbon of the fluoro-substituted ring. |

| C-1 | - | 135.0 | Quaternary carbon of the acetoxy-substituted ring. |

| C-4 | - | 155.0 | Carbon attached to the acetoxy group. |

| -OC OCH₃ | - | 169.0 | Carbonyl carbon of the acetoxy group. |

Note: Chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. d denotes a doublet, t a triplet, dd a doublet of doublets, and s a singlet.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching of the ketone and the ester, as well as C-F and C-O bond vibrations.

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1765 | Strong | C=O stretching (ester carbonyl) |

| ~1660 | Strong | C=O stretching (ketone carbonyl)[11] |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1200 | Strong | C-O stretching (ester) |

| ~1150 | Strong | C-F stretching |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 258. The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the ketone carbonyl and the loss of the acetoxy group.[12]

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 258 | [M]⁺ (Molecular ion) |

| 216 | [M - CH₂CO]⁺ |

| 199 | [M - OCOCH₃]⁺ |

| 123 | [FC₆H₄CO]⁺ |

| 95 | [FC₆H₄]⁺ |

Potential Applications in Drug Development

The benzophenone scaffold is a cornerstone in modern drug discovery.[1][2] The unique substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds for biological screening.

-

Pro-drug Design: The acetoxy group can be designed to be cleaved in vivo by esterases, releasing a potentially more active 4-hydroxy metabolite.

-

Scaffold for Synthesis: The ketone functionality can be a handle for further chemical modifications, such as reduction to an alcohol or conversion to an oxime, to explore different chemical spaces.

-

Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity of the final drug candidate.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the predicted analytical data, researchers can confidently prepare and validate this compound for use in their research programs. The versatile nature of its structure suggests that this compound holds significant promise as a key intermediate for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases where benzophenone derivatives have shown considerable activity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117666, 4-Fluoro-4'-hydroxybenzophenone. Retrieved from [Link]

-

Kumar, B., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 895-915. Available at: [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2020). A New Method for Synthesis of 4-Chloro,4’-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]

-

PubMed. (1984). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved from [Link]

-

ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Wiley Online Library. (1976). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved from [Link]

-

The Journal of the Chemical Society B: Physical Organic. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Retrieved from [Link]

-

SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO42--solid superacid. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpringerLink. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing high-pure 4-hydroxybenzophenone.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). Use of benzophenone compound in pharmaceuticals.

-

MDPI. (2017). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR chemical shift of compound 4b. (b) 13 C NMR chemical shift of compound 4b. Retrieved from [Link]

-

ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Retrieved from [Link]

-

YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

- Google Patents. (n.d.). New Process for Friedel-Crafts Reaction, and Catalyst Therefore.

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. 4-Fluoro-4'-hydroxybenzophenone | 25913-05-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-Fluoro-4'-hydroxybenzophenone | C13H9FO2 | CID 117666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 4-Acetoxy-4'-fluorobenzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This technical guide focuses on a specific, lesser-studied derivative, 4-acetoxy-4'-fluorobenzophenone. While direct biological data for this compound is scarce, its structural features—notably the fluorine substitution and the acetoxy group—suggest significant therapeutic potential. The acetoxy group may function as a prodrug, undergoing in vivo hydrolysis to the corresponding biologically active 4-hydroxy-4'-fluorobenzophenone.[3] This guide provides a comprehensive exploration of the predicted biological activities of this compound, underpinned by a strong scientific rationale. It further presents detailed, field-proven experimental protocols for the systematic investigation of its potential anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Promise of a Benzophenone Derivative

Benzophenones are a class of aromatic ketones that have garnered significant attention in the field of drug discovery.[2] Their inherent chemical stability and the ease with which their structures can be modified make them ideal candidates for the development of novel therapeutic agents. The introduction of various substituents onto the phenyl rings can dramatically influence their biological activity, leading to compounds with enhanced potency and selectivity.[4]

This compound is a synthetic benzophenone derivative. The presence of a fluorine atom at the 4'-position is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] Furthermore, the 4-acetoxy group can be readily hydrolyzed by esterases in the body to yield the corresponding phenol, 4-hydroxy-4'-fluorobenzophenone.[3] This phenolic derivative is known to be a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] This prodrug strategy could potentially improve the pharmacokinetic profile of the active phenolic compound.

This guide will delve into the theoretical and practical aspects of evaluating the biological potential of this compound.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁FO₃ | N/A |

| Molecular Weight | 258.25 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water (predicted) | N/A |

| SMILES | O=C(C1=CC=C(F)C=C1)C2=CC=C(OC(C)=O)C=C2 | N/A |

Synthesis Note: The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the Friedel-Crafts acylation of anisole with 4-fluorobenzoyl chloride, followed by demethylation to the corresponding phenol (4-hydroxy-4'-fluorobenzophenone) and subsequent acetylation.[7]

Predicted Biological Activities and Mechanistic Rationale

The benzophenone scaffold is known to interact with a variety of biological targets. Based on the activities of structurally related compounds, we can predict several potential biological activities for this compound.

Anticancer Activity

Numerous benzophenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.[9]

-

Causality: The planar structure of the benzophenone core allows for intercalation into DNA or binding to the active sites of enzymes crucial for cancer cell survival. The fluorine substituent can enhance this interaction.

-

Experimental Validation: The anticancer potential can be initially screened using a cytotoxicity assay, such as the MTT assay, against a panel of human cancer cell lines.[10]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Benzophenone derivatives, such as ketoprofen, are used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

-

Causality: The anti-inflammatory effects of benzophenones are often attributed to their ability to inhibit enzymes like COX and 5-lipoxygenase (5-LOX) or to suppress the production of pro-inflammatory mediators like nitric oxide (NO).[11][12]

-

Experimental Validation: The anti-inflammatory potential can be assessed in vitro by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[13]

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzophenone derivatives have shown promising activity against a range of bacteria and fungi.[1]

-

Causality: The antimicrobial action of benzophenones is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.[14]

-

Experimental Validation: The antimicrobial activity can be determined using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[15][16]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties.[17]

-

Causality: The hydroxyl group of the hydrolyzed form, 4-hydroxy-4'-fluorobenzophenone, can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[18]

-

Experimental Validation: The antioxidant potential can be evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[19]

Experimental Protocols for Biological Evaluation

The following protocols provide a robust framework for the initial in vitro screening of this compound.

Anticancer Activity: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include an unstimulated control and an LPS-stimulated control without the test compound.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve of sodium nitrite is used to quantify the nitrite concentration.[12]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.[20]

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[19]

Step-by-Step Methodology:

-

Compound Preparation: Prepare various concentrations of this compound in methanol.

-

Assay Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM). Ascorbic acid can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) can be determined.[19]

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in clearly structured tables for easy comparison. For example, IC₅₀ values for cytotoxicity and antioxidant activity, and MIC values for antimicrobial activity should be tabulated. Results should be expressed as the mean ± standard deviation of at least three independent experiments. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural similarity to other biologically active benzophenones suggests a high potential for therapeutic applications. The experimental framework provided in this guide offers a systematic approach to elucidating its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies and mechanism of action studies, to fully characterize the therapeutic potential of this promising molecule.

References

-

PubChem. 4-Fluorobenzophenone. National Center for Biotechnology Information. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Li, S., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20096. [Link]

-

Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

-

Jabeen, I., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3328. [Link]

-

Thapa, D., et al. (2013). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs, 11(5), 1429–1443. [Link]

- Google Patents. (2009). Process for preparing 4,4' difluorobenzophenone.

-

ResearchGate. (2023). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. [Link]

- Google Patents. (1984).

-

Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14666–14676. [Link]

-

ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

-

Naame, Z., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1265. [Link]

-

ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

-

MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [Link]

-

PubMed. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. [Link]

-

RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

-

ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

-

Oregon State University. (2006). Experimental Chemistry II. [Link]

-

MDPI. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. [Link]

-

PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]

-

ResearchGate. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

MDPI. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

-

MDPI. (2022). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. [Link]

-

ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

-

MDPI. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

-

National Center for Biotechnology Information. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

PubMed. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

-

National Center for Biotechnology Information. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]

-

ResearchGate. (2017). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. [Link]

-

PubChem. 4-Fluoro-4'-hydroxybenzophenone. [Link]

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Experimental Chemistry II [sites.science.oregonstate.edu]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarworks.utep.edu [scholarworks.utep.edu]

- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Medicinal Chemistry of 4-acetoxy-4'-fluorobenzophenone and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The benzophenone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine and acetoxy functionalities can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This in-depth technical guide provides a comprehensive literature review on 4-acetoxy-4'-fluorobenzophenone and its analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the benzophenone framework.

Introduction: The Versatility of the Benzophenone Scaffold

Benzophenones are a class of aromatic ketones that have garnered significant attention in the field of medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[2][3] The structural versatility of the benzophenone core allows for extensive functionalization of its two phenyl rings, leading to a diverse array of pharmacological activities.[4] The incorporation of a fluorine atom, a common strategy in drug design, can enhance metabolic stability, binding affinity, and bioavailability.[5] Similarly, the introduction of an acetoxy group can influence solubility and act as a potential prodrug moiety, releasing a free hydroxyl group upon in vivo hydrolysis.

This guide will specifically delve into the synthesis and biological profile of this compound, a representative member of this promising class of compounds, and its structurally related analogs.

Synthesis of this compound and its Precursor

The synthesis of this compound is typically achieved through a two-step process: the formation of its precursor, 4-hydroxy-4'-fluorobenzophenone, followed by its acetylation.

Synthesis of 4-hydroxy-4'-fluorobenzophenone via Friedel-Crafts Acylation

The primary method for the synthesis of 4-hydroxy-4'-fluorobenzophenone is the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride.[1][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.5 equivalents). Stir the mixture until the AlCl₃ has dissolved.

-

Acylating Agent Addition: Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst.

-

Excess Lewis Acid: More than one equivalent of AlCl₃ is often required because it can complex with both the carbonyl oxygen of the product and the hydroxyl group of the phenol.

-

Controlled Addition: The dropwise addition of the acylating agent at low temperature helps to control the exothermic reaction and prevent unwanted side reactions.

Diagram of the Friedel-Crafts Acylation Workflow:

Sources

- 1. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. studymoose.com [studymoose.com]

An In-depth Technical Guide to 4-acetoxy-4'-fluorobenzophenone: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-acetoxy-4'-fluorobenzophenone, a derivative of the well-established class of benzophenones. While the specific historical discovery of this molecule is not extensively documented in readily available literature, its scientific context is rooted in the broader exploration of fluorinated benzophenones. These compounds have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics, making them valuable in medicinal chemistry and materials science. This document will therefore focus on the logical synthesis, based on established chemical principles, and the potential applications of this compound, drawing parallels from its parent compounds.

The Strategic Importance of Fluorinated Benzophenones: A Brief Historical Context

The introduction of fluorine into organic molecules has been a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. In the context of benzophenones, the presence of a fluorine atom can significantly influence the molecule's properties. For instance, 4,4'-difluorobenzophenone is a key precursor in the synthesis of high-performance polymers like PEEK (polyetherether ketone), valued for its exceptional thermal and chemical resistance.[1] The broader class of benzophenones is also recognized for its photosensitive properties, finding applications as photocatalysts in various organic reactions.[2]

The journey to a molecule like this compound is therefore not an isolated event, but rather a logical step in the molecular design of compounds with tailored properties. The addition of an acetoxy group to a fluorinated benzophenone core introduces another layer of functionality, potentially modulating its biological activity or serving as a protected hydroxyl group for further chemical transformations.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step process, starting with the preparation of its precursor, 4-hydroxy-4'-fluorobenzophenone, followed by its acetylation.

Step 1: Synthesis of 4-hydroxy-4'-fluorobenzophenone

The synthesis of the intermediate, 4-hydroxy-4'-fluorobenzophenone, can be achieved via a Friedel-Crafts acylation reaction. This classic and versatile method for forming carbon-carbon bonds is widely used in the synthesis of aromatic ketones. Several approaches to this synthesis have been documented for analogous compounds.[3][4] One common method involves the reaction of phenol with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]

An alternative and often high-yielding method involves the reaction of 4-hydroxybenzoic acid with fluorobenzene in the presence of anhydrous hydrogen fluoride and boron trifluoride. While effective, this method involves hazardous reagents requiring specialized handling.[2][4] A more accessible laboratory-scale synthesis is the Fries rearrangement of phenyl p-chlorobenzoate, which can be adapted using the appropriate fluorinated starting materials.[5]

Experimental Protocol: Friedel-Crafts Acylation for 4-hydroxy-4'-fluorobenzophenone

This protocol outlines a representative procedure for the synthesis of 4-hydroxy-4'-fluorobenzophenone.

Materials:

-

Phenol

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Once the addition of phenol is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-hydroxy-4'-fluorobenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, aluminum chloride, reacts violently with water, which would deactivate it and inhibit the reaction.

-

Low-Temperature Addition: The initial reaction is performed at 0 °C to control the exothermic nature of the Friedel-Crafts acylation and to minimize the formation of undesired side products.

-

Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride complex of the product and to remove any unreacted aluminum salts. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.

Diagram of Synthesis Pathway for 4-hydroxy-4'-fluorobenzophenone:

Caption: Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride.

Step 2: Acetylation of 4-hydroxy-4'-fluorobenzophenone

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 4-hydroxy-4'-fluorobenzophenone. This is a standard esterification reaction, which can be readily achieved using acetic anhydride, often in the presence of a base catalyst like pyridine or a catalytic amount of sulfuric acid.[1]

Experimental Protocol: Acetylation of 4-hydroxy-4'-fluorobenzophenone

Materials:

-

4-hydroxy-4'-fluorobenzophenone

-

Acetic anhydride

-

Pyridine (anhydrous) or a catalytic amount of concentrated sulfuric acid

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-4'-fluorobenzophenone (1.0 equivalent) in an excess of acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid (1-2 drops) or use pyridine as both the catalyst and solvent.

-

If using sulfuric acid, gently warm the mixture to 50-60 °C for 15-30 minutes. If using pyridine, the reaction may proceed at room temperature or with gentle warming.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration, washing thoroughly with water.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to obtain the purified product.

Causality in Experimental Choices:

-

Acetylating Agent: Acetic anhydride is an effective and readily available acetylating agent.

-

Catalyst: The catalyst (acid or base) activates the reactants. Sulfuric acid protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.

-

Precipitation in Water: Pouring the reaction mixture into water serves to precipitate the less polar product and hydrolyze the excess reactive acetic anhydride.

Diagram of Synthesis Pathway for this compound:

Sources

- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ijraset.com [ijraset.com]

- 4. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]

- 5. 4-Chloro-4'-hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

A Theoretical and Computational Guide to 4-Acetoxy-4'-Fluorobenzophenone: Exploring Molecular Structure, Spectroscopic Signatures, and Nonlinear Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational exploration of 4-acetoxy-4'-fluorobenzophenone, a derivative of benzophenone with potential applications in materials science and drug development. In the absence of direct computational studies on this specific molecule, this guide leverages a detailed density functional theory (DFT) analysis of the closely related analogue, 4-fluoro-4'-hydroxybenzophenone, to infer and discuss its structural, vibrational, electronic, and nonlinear optical (NLO) properties. This guide is structured to provide not only theoretical data but also the causal reasoning behind the computational choices and a practical framework for the synthesis and experimental characterization of the title compound.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a class of organic compounds that have garnered significant interest due to their diverse applications, ranging from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry. The introduction of various functional groups onto the benzophenone core can dramatically alter its physicochemical properties, including its absorption of light, electronic structure, and biological activity. The subject of this guide, this compound, incorporates a fluorine atom and an acetoxy group, which are known to modulate properties such as metabolic stability and receptor binding affinity in drug candidates.[1]

The fluorine atom, with its high electronegativity, can influence the molecule's electronic distribution and intermolecular interactions. The acetoxy group, an ester, presents a different electronic and steric profile compared to a hydroxyl group, which can impact the molecule's reactivity and spectroscopic signature. Understanding these properties at a molecular level is crucial for the rational design of new materials and therapeutic agents.

The Computational Approach: A Window into Molecular Properties

To elucidate the properties of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT has proven to be a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost.[2]

The Rationale for DFT

DFT is employed to solve the Schrödinger equation for a multi-electron system, which allows for the calculation of a molecule's electronic structure and, from that, a wide range of its properties. The choice of the functional and basis set is critical for obtaining accurate results. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice. It combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The 6-311++G(d,p) basis set is often used in conjunction with B3LYP, as it provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing anions and excited states.[2]

The following workflow outlines the typical computational investigation of a molecule like this compound.

Caption: A typical workflow for the computational analysis of a molecule.

Molecular Geometry and Structural Parameters

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

Based on the optimized structure of the analogous 4-fluoro-4'-hydroxybenzophenone, we can predict that this compound will also adopt a non-planar conformation. The two phenyl rings are expected to be twisted with respect to the carbonyl group, which is a characteristic feature of benzophenones.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value | Justification |

| C=O bond length | ~1.23 Å | Typical double bond character of a ketone. |

| C-F bond length | ~1.35 Å | Standard bond length for a C-F bond on an aromatic ring. |

| Phenyl ring dihedral angle | 30-40° | Steric hindrance between the ortho-hydrogens of the phenyl rings prevents a planar structure. |

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Key Vibrational Modes

For this compound, several key vibrational modes can be predicted:

-

C=O Stretching: A strong absorption band is expected in the FT-IR spectrum around 1650-1670 cm⁻¹ for the benzophenone carbonyl group and another strong band around 1760-1770 cm⁻¹ for the ester carbonyl of the acetoxy group.

-

C-F Stretching: A strong band in the FT-IR spectrum between 1250 and 1000 cm⁻¹ is characteristic of the C-F bond.

-

Aromatic C=C Stretching: Multiple bands in the region of 1600-1450 cm⁻¹ will be present due to the stretching vibrations of the carbon-carbon bonds in the two phenyl rings.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group in the acetoxy moiety will be observed around 2950-2850 cm⁻¹.

Electronic Properties: Understanding Reactivity and Spectra

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to understanding its reactivity and its interaction with light.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

For this compound, the HOMO is expected to be localized on the phenyl ring bearing the electron-donating acetoxy group, while the LUMO is likely to be distributed over the benzophenone core, including the electron-withdrawing carbonyl group and the fluorinated phenyl ring.

Caption: Energy diagram of HOMO and LUMO.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the carbonyl and acetoxy groups, as well as the fluorine atom. These regions are prone to electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms, indicating sites for nucleophilic attack.

Nonlinear Optical (NLO) Properties: Materials of the Future

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies such as optical data storage, telecommunications, and frequency conversion. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

The NLO properties of a molecule are related to its response to an external electric field. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. For a molecule to have a non-zero β value, it must possess a degree of charge asymmetry, often achieved by having electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the acetoxy group acts as an electron donor and the fluorobenzoyl moiety as an electron acceptor, creating the potential for NLO activity.

Table 2: Predicted NLO Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment (μ) | Moderate | Indicates charge separation in the molecule. |

| Polarizability (α) | High | Measures the ease of distortion of the electron cloud. |

| First Hyperpolarizability (β) | Significant | Suggests potential for second-order NLO applications. |

Synthesis and Experimental Characterization: From Theory to Practice

While computational studies provide invaluable insights, experimental validation is essential. The following section outlines a plausible synthetic route and the necessary characterization techniques for this compound.

Proposed Synthesis

A likely synthetic route to this compound is a two-step process starting from 4-fluoro-4'-hydroxybenzophenone.

-

Friedel-Crafts Acylation: 4-Fluorobenzoyl chloride can be reacted with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-fluoro-4'-hydroxybenzophenone.

-

Acetylation: The resulting 4-fluoro-4'-hydroxybenzophenone can then be acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-fluoro-4'-hydroxybenzophenone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 4-fluorobenzoyl chloride (1.0 eq.) dropwise.

-

To this mixture, add phenol (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Dissolve 4-fluoro-4'-hydroxybenzophenone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine).

-

Add acetic anhydride (1.5 eq.) and a catalytic amount of a base (if not using pyridine as the solvent).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will be used to identify the characteristic functional groups, particularly the carbonyls of the ketone and the ester, and the C-F bond.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern.

-

UV-Visible (UV-Vis) Spectroscopy: Will reveal the electronic absorption properties of the molecule, which can be correlated with the calculated HOMO-LUMO gap.

-

Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique will provide the definitive molecular and crystal structure, allowing for direct comparison with the computationally optimized geometry.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. By leveraging computational data from a close analogue, we have predicted its structural, vibrational, electronic, and nonlinear optical characteristics. The provided synthetic and characterization protocols offer a practical path for experimental validation of these theoretical insights.

Future research should focus on the actual synthesis and experimental characterization of this compound to confirm the predictions made in this guide. Furthermore, exploring the biological activity of this compound, particularly in the context of drug development, could be a fruitful avenue for investigation, given the prevalence of the benzophenone scaffold in medicinal chemistry. The potential NLO properties also warrant further experimental investigation to assess its suitability for applications in materials science.

References

-

Pegu, D., Deb, J., Van Alsenoy, C., & Sarkar, U. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Spectroscopy Letters, 50(4), 232-243. [Link]

-

PubChem. (n.d.). 4-Fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-hydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754.

- Boyd, R. W. (2008). Nonlinear Optics (3rd ed.). Academic Press.

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

Sources

An In-Depth Technical Guide to the Solubility and Stability Profile of 4-acetoxy-4'-fluorobenzophenone for Preformulation and Drug Development

Introduction

In the landscape of modern drug discovery, a thorough understanding of a new chemical entity's (NCE) fundamental physicochemical properties is a prerequisite for successful development. The journey from a promising lead compound to a viable drug product is critically dependent on early, robust characterization of properties such as solubility and stability. These parameters are not merely data points; they are the bedrock upon which formulation strategies, manufacturing processes, and ultimately, the clinical performance of a drug are built.

This guide provides a comprehensive technical framework for the characterization of 4-acetoxy-4'-fluorobenzophenone , an aromatic ketone with structural features suggesting specific challenges and considerations for drug development. As a Senior Application Scientist, the intent here is not to present a rigid, one-size-fits-all protocol, but to offer a logical, science-driven approach to elucidating the solubility and stability profile of this molecule. We will delve into the causality behind experimental choices, grounding our methodologies in authoritative guidelines from the International Council for Harmonisation (ICH) and best practices in the pharmaceutical sciences.